molecular formula C23H33N5O2S B11252250 3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

Cat. No.: B11252250
M. Wt: 443.6 g/mol
InChI Key: QCRPXSUXMVNMJS-UHFFFAOYSA-N
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Description

3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and piperidine moieties. The tert-butylbenzenesulfonyl group attached to the piperazine ring adds significant steric hindrance and electronic effects, making this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with Piperidine: The pyridazine core is then reacted with piperidine under basic conditions to introduce the piperidin-1-yl group.

    Introduction of Piperazine: The piperazine moiety is introduced via nucleophilic substitution, often using a halogenated pyridazine intermediate.

    Attachment of the Tert-butylbenzenesulfonyl Group: Finally, the tert-butylbenzenesulfonyl chloride is reacted with the piperazine-substituted pyridazine in the presence of a base like triethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfinyl or sulfhydryl group.

    Substitution: The aromatic rings and nitrogen atoms in the structure make it susceptible to various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxides of the piperidine and piperazine rings.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various reactions.

Biology

Biologically, the compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It may also serve as a ligand in receptor binding studies.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonamide-based drugs are effective.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or mechanical properties, given its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with biological targets through its sulfonyl and nitrogen-containing groups. These interactions can inhibit enzyme activity or modulate receptor functions, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The tert-butyl group in 3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine provides significant steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it unique compared to its methyl or chloro-substituted analogs, potentially offering different biological activities and chemical properties.

Properties

Molecular Formula

C23H33N5O2S

Molecular Weight

443.6 g/mol

IUPAC Name

3-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine

InChI

InChI=1S/C23H33N5O2S/c1-23(2,3)19-7-9-20(10-8-19)31(29,30)28-17-15-27(16-18-28)22-12-11-21(24-25-22)26-13-5-4-6-14-26/h7-12H,4-6,13-18H2,1-3H3

InChI Key

QCRPXSUXMVNMJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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